D8-Mmae

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

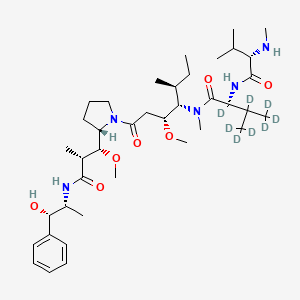

D8-Monomethyl auristatin E (D8-MMAE) is a deuterated form of Monomethyl auristatin E, a synthetic antineoplastic agent. Monomethyl auristatin E is derived from peptides found in the marine mollusk Dolabella auricularia. It is a potent mitotic inhibitor that disrupts cell division by inhibiting tubulin polymerization .

Scientific Research Applications

D8-Monomethyl auristatin E has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound in studying the mechanisms of tubulin polymerization and mitotic inhibition.

Biology: It is used in cell biology research to investigate the effects of mitotic inhibitors on cell division and proliferation.

Medicine: It is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Mechanism of Action

D8-MMAE works by inhibiting cell division. It achieves this by binding to tubulin dimers and disrupting the microtubule network . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

Safety and Hazards

D8-MMAE is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid inhalation, contact with eyes and skin, dust and aerosol formation, and to use only in areas with appropriate exhaust ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D8-Monomethyl auristatin E involves the incorporation of deuterium atoms into the Monomethyl auristatin E molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of D8-Monomethyl auristatin E follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced analytical techniques helps in scaling up the production while maintaining the desired specifications .

Chemical Reactions Analysis

Types of Reactions

D8-Monomethyl auristatin E undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents and low temperatures.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D8-Monomethyl auristatin E can lead to the formation of oxidized derivatives, while reduction can result in reduced derivatives. Substitution reactions can yield various substituted products depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Monomethyl auristatin E: The non-deuterated form of D8-Monomethyl auristatin E, with similar antimitotic properties.

Auristatin E: A related compound with two methyl substituents on the N-terminal amino group, unlike Monomethyl auristatin E which has only one.

Vinblastine: Another antimitotic drug used for treating Hodgkin lymphoma and other cancers.

Uniqueness of D8-Monomethyl auristatin E

D8-Monomethyl auristatin E is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce its toxicity. This makes it a valuable tool in research and therapeutic applications, offering potential advantages over its non-deuterated counterparts .

Properties

IUPAC Name |

(2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35+,36+/m0/s1/i4D3,5D3,24D,33D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASWEROEPLKSEI-CMHCZSPYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H67N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2491772.png)

![1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-fluorobenzene](/img/structure/B2491773.png)

![N'-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2491776.png)

![methyl 3-({[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2491783.png)

![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2491784.png)

![N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2491789.png)

![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)